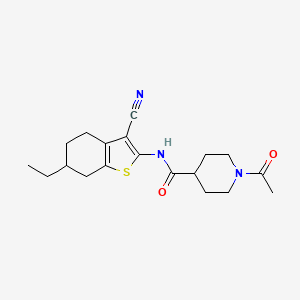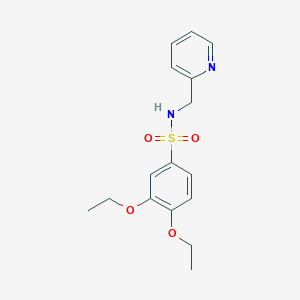![molecular formula C20H18N6O B5496292 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
BMN-673 works by inhibiting the activity of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, this compound enzymes are activated to repair the damage. Inhibition of this compound enzymes prevents DNA repair and leads to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 is particularly effective in cancer cells that have defects in DNA repair mechanisms, as they are more reliant on this compound enzymes for DNA repair.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMN-673 in lab experiments is its potency and selectivity for N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms and their potential as therapeutic targets in cancer treatment. However, one limitation of BMN-673 is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for the use of BMN-673 in cancer treatment. One area of focus is the development of combination therapies that combine BMN-673 with other targeted therapies or immunotherapies. Another area of interest is the use of BMN-673 in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. There is also ongoing research into the potential use of BMN-673 in other cancer types beyond breast, ovarian, and prostate cancers. Finally, there is interest in developing N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide inhibitors that are more potent and selective than BMN-673, with fewer off-target effects.
Métodos De Síntesis
The synthesis of BMN-673 involves a series of chemical reactions that start with the reaction of 3-bromo-2-chloropyridine with 1H-benzimidazole-1-carboxaldehyde to form the intermediate product, 2-(1H-benzimidazol-1-yl)-3-bromo-pyridine. This intermediate is then reacted with 2-cyanomethyl-3-(dimethylamino)crotonate to produce the final product, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer treatment. Its ability to inhibit N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes makes it particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. BMN-673 has shown promising results in clinical trials for the treatment of breast, ovarian, and prostate cancers, and is currently being evaluated for its potential use in other cancer types.
Propiedades
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-21-18-15(7-5-10-22-18)20(27)24-12-14-6-4-11-23-19(14)26-13-25-16-8-2-3-9-17(16)26/h2-11,13H,12H2,1H3,(H,21,22)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFZJTPSZOYPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5496218.png)
![8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496223.png)
![N-(2-methoxyethyl)-4-methyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496227.png)
![N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine](/img/structure/B5496233.png)

![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)
![(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![(2-furylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B5496298.png)

![2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5496311.png)